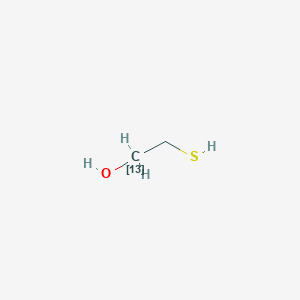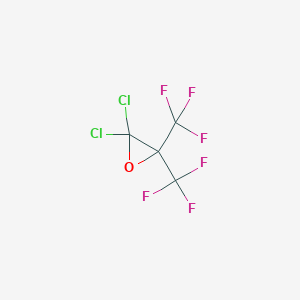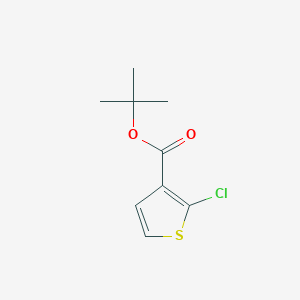
Fmoc-Asp-OH-2-13C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(9-Fluorenylmethoxycarbonyl)-L-aspartic-2-13C acid: (Fmoc-Asp-OH-2-13C) is a labeled derivative of L-aspartic acid, where the carbon at the second position is replaced with the carbon-13 isotope. This compound is commonly used in peptide synthesis and various biochemical applications due to its stable isotope labeling, which allows for detailed molecular studies using techniques like nuclear magnetic resonance (NMR) spectroscopy.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-Fluorenylmethoxycarbonyl)-L-aspartic-2-13C acid typically involves the following steps:
Protection of the Amino Group: The amino group of L-aspartic acid is protected using the 9-fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting L-aspartic acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Isotope Labeling: The carbon-13 isotope is introduced at the second position of the aspartic acid molecule. This can be done through various methods, including the use of labeled precursors or isotopic exchange reactions.
Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity and isotopic enrichment.
Industrial Production Methods
Industrial production of N-(9-Fluorenylmethoxycarbonyl)-L-aspartic-2-13C acid involves scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions, using high-purity reagents, and employing large-scale purification methods to produce the compound in bulk quantities with consistent quality.
化学反応の分析
Types of Reactions
N-(9-Fluorenylmethoxycarbonyl)-L-aspartic-2-13C acid undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, allowing the amino group to participate in further reactions.
Coupling Reactions: The compound can be coupled with other amino acids or peptides using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection Reactions: The Fmoc group can be selectively removed using piperidine, revealing the free amino group for subsequent reactions.
Common Reagents and Conditions
Fmoc Removal: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Coupling Reagents: DCC, DIC, and hydroxybenzotriazole (HOBt) are frequently used in peptide coupling reactions.
Solvents: DMF, dichloromethane (DCM), and methanol are commonly used solvents in these reactions.
Major Products
The major products formed from these reactions include peptides and peptide derivatives, where N-(9-Fluorenylmethoxycarbonyl)-L-aspartic-2-13C acid serves as a building block.
科学的研究の応用
N-(9-Fluorenylmethoxycarbonyl)-L-aspartic-2-13C acid has a wide range of scientific research applications:
Peptide Synthesis: It is used as a building block in the synthesis of labeled peptides for structural and functional studies.
NMR Spectroscopy: The carbon-13 label allows for detailed NMR studies of peptide and protein structures.
Biological Studies: It is used in metabolic studies to trace the incorporation and metabolism of aspartic acid in biological systems.
Drug Development: The compound is used in the development of peptide-based drugs and therapeutic agents.
作用機序
The mechanism of action of N-(9-Fluorenylmethoxycarbonyl)-L-aspartic-2-13C acid primarily involves its role as a labeled amino acid in peptide synthesis and biochemical studies. The carbon-13 label allows researchers to track the compound’s incorporation into peptides and proteins, providing insights into molecular interactions and metabolic pathways.
類似化合物との比較
Similar Compounds
N-(9-Fluorenylmethoxycarbonyl)-L-aspartic acid (Fmoc-Asp-OH): Similar to N-(9-Fluorenylmethoxycarbonyl)-L-aspartic-2-13C acid but without the carbon-13 label.
N-(tert-Butoxycarbonyl)-L-aspartic acid (Boc-Asp-OH): Uses a different protecting group (Boc) instead of Fmoc.
N-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid (Fmoc-Glu-OH): Similar structure but with an additional methylene group in the side chain.
Uniqueness
N-(9-Fluorenylmethoxycarbonyl)-L-aspartic-2-13C acid is unique due to its carbon-13 labeling, which makes it particularly valuable for NMR spectroscopy and other isotopic labeling studies. This feature distinguishes it from other similar compounds that do not have isotopic labels.
特性
CAS番号 |
286460-78-4 |
|---|---|
分子式 |
C19H17NO6 |
分子量 |
356.3 g/mol |
IUPAC名 |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)(213C)butanedioic acid |
InChI |
InChI=1S/C19H17NO6/c21-17(22)9-16(18(23)24)20-19(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,20,25)(H,21,22)(H,23,24)/t16-/m0/s1/i16+1 |
InChIキー |
KSDTXRUIZMTBNV-JCETWUESSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[13C@@H](CC(=O)O)C(=O)O |
正規SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![Di[(methylcyclopentadienyl)molybdenum tricarbonyl]](/img/structure/B12062473.png)

![Bis[1-chloro-2,2,2-trifluoro-1-(trifluoromethyl)ethyl] disulfide](/img/structure/B12062508.png)
![9-[(2R,4S,5R)-5-[[(2,3-dimethoxyphenyl)-diphenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-methylimino-5H-purin-6-one](/img/structure/B12062519.png)

